
Sennidine A
Descripción general
Descripción
Sennidin A es un derivado natural de antraquinona que se encuentra principalmente en las hojas de la planta Cassia angustifolia. Es un metabolito significativo de la senosida A, ampliamente conocida por su uso como laxante.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Sennidin A se puede sintetizar mediante la hidrólisis de la senosida A. El proceso implica la ruptura del enlace glucosídico en la senosida A para producir sennidin A y glucosa. Esta reacción generalmente ocurre en condiciones ácidas o con la ayuda de enzimas específicas.
Métodos de producción industrial
La producción industrial de sennidin A a menudo implica la extracción de senosida A de las hojas de Cassia angustifolia, seguida de su hidrólisis. El proceso de extracción incluye macerar las hojas en agua o un solvente orgánico, seguido de purificación utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
Sennidin A experimenta diversas reacciones químicas, que incluyen:
Oxidación: Sennidin A se puede oxidar para formar reína antrona, un compuesto con significativa actividad biológica.
Reducción: La reducción de sennidin A puede conducir a la formación de derivados dihidro.
Sustitución: Sennidin A puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo, para formar diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.
Sustitución: Las reacciones de sustitución típicamente involucran reactivos como cloruros de acilo o haluros de alquilo en condiciones básicas.
Productos principales
Oxidación: Reína antrona
Reducción: Derivados dihidro de sennidin A
Sustitución: Diversos derivados sustituidos de antraquinona
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Laxative Effects
Sennidine A is well-known for its traditional use as an irritant laxative. It acts by stimulating intestinal motility and altering gut flora, which can alleviate constipation. Studies have demonstrated that this compound influences aquaporin (AQP) expression in the colon, thereby facilitating water retention in the intestinal lumen and enhancing laxation effects .
2. Anti-Obesity Properties
Recent research indicates that this compound exhibits anti-obesity effects. In vivo studies using diet-induced obesity models in mice have shown that this compound can significantly reduce body weight and fat mass, suggesting its potential as a therapeutic agent for obesity management .
3. Anti-Inflammatory Activity
This compound has been investigated for its anti-inflammatory properties. In vivo models of inflammation, such as carrageenan-induced paw edema in rats, have shown that this compound can significantly reduce inflammation, indicating its potential application in treating inflammatory diseases .
4. Antioxidant Activity
The compound also demonstrates notable antioxidant activity, which may protect against oxidative stress-related diseases. This property is particularly relevant in the context of chronic conditions where oxidative damage plays a critical role .
5. Antitumor Effects
In vitro studies have revealed that this compound can inhibit the proliferation of cancer cells and induce apoptosis, suggesting its potential as an anti-cancer agent. The mechanisms underlying these effects involve modulation of various signaling pathways associated with tumor growth and survival .
6. Hepatoprotective Effects
This compound has shown promise in protecting liver cells from damage induced by toxins. Research indicates that it can restore PTEN expression in hepatic stellate cells, thereby inhibiting pathways associated with liver fibrosis .
7. Antiviral Properties
This compound has been found to inhibit the NS3 helicase enzyme of the Hepatitis C Virus (HCV), preventing viral replication by blocking the unwinding of viral RNA . This suggests potential applications in antiviral therapies.
Case Study 1: Anti-Obesity Research
A study conducted on mice with diet-induced obesity demonstrated that administration of this compound led to a significant reduction in both body weight and fat mass compared to control groups. The findings suggest that this compound may modulate metabolic pathways involved in fat storage and energy expenditure.
Case Study 2: Anti-Inflammatory Effects
In an investigation using a carrageenan-induced paw edema model, this compound was administered to assess its anti-inflammatory properties. The results indicated a marked decrease in paw swelling, supporting its use as a natural anti-inflammatory agent.
Mecanismo De Acción
Sennidin A ejerce sus efectos a través de varios objetivos y vías moleculares:
Inhibición de la helicasa HCV NS3: Sennidin A inhibe la actividad helicasa del virus de la hepatitis C, lo que lo convierte en un posible agente antiviral.
Fosforilación de Akt: Sennidin A induce la fosforilación de Akt, una proteína clave en las vías de señalización celular.
Translocación de GLUT4: Sennidin A estimula la translocación del transportador de glucosa 4, mejorando la captación de glucosa en las células.
Comparación Con Compuestos Similares
Compuestos similares
Senosida A: Un precursor de glucósido de sennidin A, conocido por sus propiedades laxantes.
Reína antrona: Un producto de oxidación de sennidin A con significativa actividad biológica.
Senosida B: Otro glucósido similar a la senosida A, también utilizado como laxante.
Unicidad de Sennidin A
Sennidin A es único debido a su estructura molecular específica, que le permite interactuar con varios objetivos biológicos. Su capacidad para inhibir la helicasa HCV NS3 e inducir la translocación de GLUT4 lo diferencia de otros compuestos similares.
Actividad Biológica
Sennidine A, a natural compound derived from the Senna plant, is part of a class of compounds known as dianthrones. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound is structurally related to sennosides, which are well-known for their laxative effects. It exhibits a range of biological activities that make it a subject of interest in pharmacological research.
Pharmacological Properties
Recent studies have highlighted several key pharmacological properties of this compound:
- Laxative Effects : this compound has been shown to effectively alleviate constipation by regulating water transition in the colon through aquaporin channels .
- Anti-Obesity : It has potential applications in weight management by improving insulin sensitivity and promoting the secretion of GLP-1, a hormone involved in glucose metabolism .
- Hypoglycemic Activity : Research indicates that this compound can lower blood glucose levels, suggesting its utility in managing diabetes .
- Hepatoprotective Effects : Studies have demonstrated that this compound can protect liver cells from damage, particularly in models of liver fibrosis .
- Anti-Inflammatory and Anti-Cancer Properties : this compound exhibits anti-inflammatory effects and has been investigated for its potential to inhibit cancer cell growth through various mechanisms, including apoptosis induction in colon cancer cells .
The mechanisms through which this compound exerts its biological effects are diverse:
- Interaction with Cellular Targets : this compound has been shown to interact with DNA methyltransferase 1 (DNMT1), leading to restored expression of tumor suppressor genes like PTEN and reduced activation of oncogenic pathways such as PI3K/Akt in hepatic stellate cells .
- Gut Microbiota Modulation : It positively influences gut microbiota composition, which is crucial for metabolic health and insulin sensitivity .
- Reactive Oxygen Species (ROS) Regulation : this compound may reduce oxidative stress in cells, contributing to its protective effects against cellular damage and inflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : In silico studies revealed that this compound can reduce the minimum inhibitory concentration (MIC) of gentamicin against certain bacterial strains, indicating potential as an antimicrobial agent .
- Cancer Cell Studies : In vitro experiments demonstrated that this compound induces apoptosis in Caco-2 colon cancer cells through intrinsic pathways, highlighting its potential as an anti-cancer agent .
- Animal Models : Research involving diabetic mice showed that administration of this compound improved insulin sensitivity and promoted beneficial changes in gut microbiota and short-chain fatty acid production .
Data Table: Pharmacological Activities of this compound
Propiedades
Número CAS |
641-12-3 |
---|---|
Fórmula molecular |
C30H18O10 |
Peso molecular |
538.5 g/mol |
Nombre IUPAC |
(9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22-/m1/s1 |
Clave InChI |
JPMRHWLJLNKRTJ-FGZHOGPDSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
SMILES isomérico |
C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O |
Key on ui other cas no. |
641-12-3 517-44-2 |
Pictogramas |
Irritant |
Sinónimos |
dihydroxydianthrone dihydroxydianthrone, (R*,S*)-isomer sennidin A sennidin B sennidine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Sennidin A's laxative effect?
A1: Sennidin A, a metabolite of sennosides, primarily affects the motility of the large intestine. It accelerates colonic transit time, leading to a laxative effect. [, ] While the exact mechanism is not fully elucidated, studies suggest the involvement of endogenous prostaglandins, as indomethacin partially inhibits this acceleration. []
Q2: Does Sennidin A impact small intestine transit time?
A2: Studies in rats indicate that Sennidin A and its parent compound, sennosides, do not affect small intestine transit time, even at high doses. [] This suggests a specific action on the large intestine.
Q3: Are there other proposed mechanisms for Sennidin A's laxative effect beyond motility changes?
A3: While accelerated colonic transit is considered a major component, Sennidin A's metabolite, rhein anthrone, has been shown to reverse net water absorption to net secretion in the rat small intestine. [] This suggests a potential contribution from altered fluid transport in the intestines.
Q4: What is the chemical structure of Sennidin A?
A4: Sennidin A is a dianthrone, meaning it consists of two anthrone units linked together. It is specifically derived from rhein, with the two rhein units connected by a single C-C bond. [, ]
Q5: What spectroscopic data is available for characterizing Sennidin A?
A5: Studies have utilized various spectroscopic techniques, including UV-Vis spectrophotometry. Sennidin A exhibits a characteristic absorbance maximum around 375 nm. [] Additionally, HPLC methods with amperometric detection have been employed for analyzing Sennidin A and related compounds. []
Q6: The provided research focuses heavily on Sennidin A's pharmacological properties. Is there information available on its material compatibility, catalytic activity, or applications in computational chemistry?
A6: The provided research primarily focuses on the pharmacological aspects of Sennidin A, with a particular emphasis on its laxative properties and metabolism. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry within these studies.
Q7: How does the structure of Sennidin A contribute to its purgative activity compared to other related compounds?
A7: Sennidin A, being a dianthrone, exhibits higher purgative activity compared to its monomeric counterparts, rhein anthrone and rhein. [] This highlights the importance of the dianthrone structure for potent laxative activity. Further research comparing various dianthrones, including Sennoside A, reveals a structure-activity relationship where the presence and position of glycosidic groups significantly influence the potency. [, ]
Q8: What is known about the stability of Sennidin A under physiological conditions?
A8: Sennidin A, while more stable than its reduced form, rhein anthrone, can still undergo degradation in the gut. Studies show that it can be further metabolized by intestinal bacteria, primarily through reduction reactions. [, , ] This degradation can lead to the formation of various metabolites, including rhein anthrone and rhein. [, , ]
Q9: How does the stability of Sennidin A compare to its glycosylated precursor, Sennoside A?
A9: Sennosides, including Sennoside A, are considered prodrugs and are metabolized by intestinal bacteria to release the active sennidins. [, , ] This suggests that Sennidin A might be more stable in the intestinal environment compared to its glycosylated precursor.
Q10: The provided research focuses on the pharmacological aspects of Sennidin A. Is there information available on specific SHE (Safety, Health, and Environment) regulations related to this compound?
A10: The provided research predominantly explores the pharmacological properties and metabolism of Sennidin A. Specific SHE regulations are not extensively discussed within these studies.
Q11: What is the primary route of elimination for Sennidin A and its metabolites?
A12: Following limited absorption, Sennidin A and its metabolites are primarily eliminated through fecal excretion. [] A small fraction of the administered dose might be metabolized and excreted in the urine, primarily as glucuronide conjugates. []
Q12: What in vivo models have been used to study the laxative effect of Sennidin A and related compounds?
A13: Rat models have been extensively employed to investigate the laxative effects of Sennidin A and its related compounds. [, , , ] Researchers commonly use parameters such as large intestine transit time, fecal water content, and the time to the appearance of the first colored feces to assess laxative activity.
Q13: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available on resistance mechanisms, toxicology, specific drug delivery strategies, or related biomarkers for this compound?
A13: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information related to resistance mechanisms, detailed toxicology profiles, targeted drug delivery approaches, or specific biomarkers associated with Sennidin A is limited within these studies.
Q14: What analytical techniques have been employed to study the metabolism of Sennidin A and identify its metabolites?
A15: Various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS), have been utilized to study the metabolism of Sennidin A and identify its metabolites. [, ]
Q15: The provided research primarily focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its environmental impact, dissolution characteristics, analytical method validation for its detection, or quality control measures during its production?
A15: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its environmental impact, dissolution properties, specific analytical method validation for its detection, or quality control measures employed during its production is not extensively discussed within these studies.
Q16: The provided research predominantly focuses on the pharmacological properties and metabolism of Sennidin A. Is there information available regarding its immunogenicity, interactions with drug transporters, impact on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or research infrastructure related to this compound?
A16: The provided research primarily centers around the pharmacological aspects and metabolism of Sennidin A. Information regarding its immunogenicity, interactions with drug transporters, effects on drug-metabolizing enzymes, biocompatibility, potential alternatives, recycling strategies, or specific research infrastructure associated with Sennidin A is not extensively discussed within these studies.
Q17: What are some of the key historical milestones in the research of Sennidin A and its related compounds?
A18: The isolation and characterization of sennosides, the glycosidic precursors of sennidins, in 1941 by Stoll marked a significant milestone. [] Subsequent research elucidated the metabolic pathway of sennosides, highlighting the role of intestinal bacteria in converting them to the active sennidins. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.